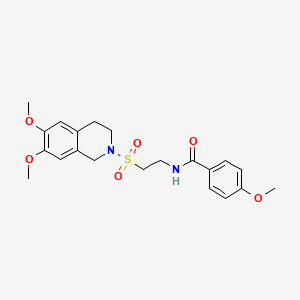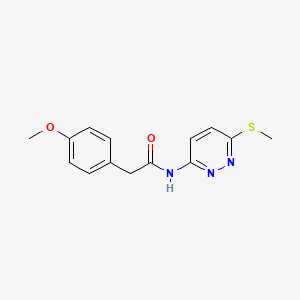![molecular formula C17H22N6OS2 B2943543 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941897-09-2](/img/structure/B2943543.png)
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential implications in various scientific fields. Its structure incorporates diverse functional groups, making it of interest for both chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis: : The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by cyclization reactions of appropriate precursors under controlled conditions.
Reaction Conditions: : The cyclization is often carried out in the presence of catalysts or under thermal conditions, followed by the attachment of thiophene and carboxamide groups via condensation or coupling reactions.
Industrial Production Methods
Large-scale production requires optimization of each step to maximize yield and purity, often involving automated systems and high-throughput screening of reaction conditions. Solvents, temperatures, and pressures are finely tuned to achieve efficient synthesis.
化学反应分析
Types of Reactions
Oxidation: : The ethylthio and isopropylamino groups can undergo oxidation to form sulfoxides or amine oxides.
Reduction: : The thiophene and pyrazolo[3,4-d]pyrimidine moieties can be reduced under catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring, altering the substitution pattern.
Common Reagents and Conditions
Oxidizing Agents: : For example, m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas (H2) is often used for reductions.
Substituents: : Common nucleophiles or electrophiles such as halides, acids, or bases are used for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulphones, or amine oxides depending on the extent of oxidation.
Reduction Products: : Hydrogenated thiophenes or reduced pyrimidines.
Substitution Products: : Varied thiophene derivatives based on the substituents used.
科学研究应用
Chemistry: : Used as a building block in the synthesis of more complex molecules, often for developing pharmaceuticals or agrochemicals.
Biology: : Investigated for its interaction with enzymes or receptors, potentially modulating biological pathways.
Medicine: : Explored for its therapeutic potential in treating diseases by targeting specific molecular mechanisms.
Industry: : May be used in materials science, for example, in the development of novel polymers or coatings.
作用机制
Mechanism: : The compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : The specific targets and pathways depend on the application, but could include inhibition of enzymes, modulation of receptor activity, or altering cellular signaling pathways.
相似化合物的比较
Comparison: : When compared to similar pyrazolo[3,4-d]pyrimidine derivatives, its unique ethylthio and isopropylamino substitutions provide distinct chemical properties and biological activities.
Similar Compounds: : Other pyrazolo[3,4-d]pyrimidines, compounds with thiophene carboxamide moieties, or similar heterocyclic structures with different functional groups.
属性
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS2/c1-4-25-17-21-14(20-11(2)3)12-10-19-23(15(12)22-17)8-7-18-16(24)13-6-5-9-26-13/h5-6,9-11H,4,7-8H2,1-3H3,(H,18,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPGYGGRYKMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CS3)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2943463.png)
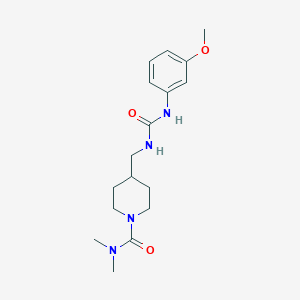
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2943469.png)
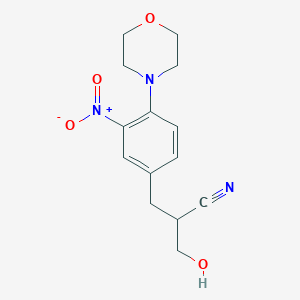
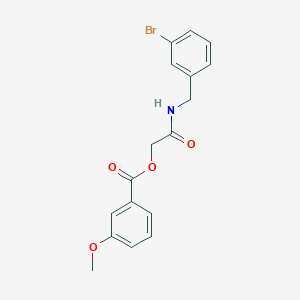
![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2943473.png)
![1-{1-methyl-5-[(2-methylpropoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2943475.png)
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)



